2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide
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Overview
Description
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and acetamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the chlorophenyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(methyl)acetamide
- 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(ethyl)acetamide
Uniqueness
2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)acetamide is unique due to its specific structural features, such as the presence of the isopropyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
873790-29-5 |
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Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9(2)19(13(20)7-15)8-12-17-18-14(21-12)10-5-3-4-6-11(10)16/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
KZQZHZHQFYJXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2Cl)C(=O)CCl |
Origin of Product |
United States |
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